molecular formula C16H15BrN2O3S B2649433 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946261-06-9

3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2649433
CAS No.: 946261-06-9
M. Wt: 395.27
InChI Key: DAQALDBGCZJRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound of significant interest in early-stage pharmacological research, particularly in the development of novel ion channel modulators. This benzamide derivative features a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-based functional group that is often associated with potent biological activity. Although specific published data for this exact compound is limited, its core structure is highly analogous to a class of well-characterized N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs that have been reported in scientific literature as potent inhibitors of the Kv1.3 potassium ion channel . The Kv1.3 channel is a validated target for investigating therapies for autoimmune diseases and certain cancers, making compounds with this structural profile valuable tools for basic research. The proposed mechanism of action for related compounds involves direct interaction with the pore-forming alpha subunit of the Kv1.3 channel, effectively blocking potassium ion efflux and modulating T-cell activation and proliferation. Researchers can utilize this product as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays aimed at developing new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

3-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQALDBGCZJRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzamide precursor. The brominated intermediate is then reacted with an isothiazolidine derivative under controlled conditions to introduce the isothiazolidine ring with a sulfone group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form. The scalability of the synthesis process and the availability of raw materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The isothiazolidine ring with a sulfone group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The benzamide group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Redox Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with the reactions conducted under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Chemical Biology: The compound can serve as a probe or tool in chemical biology to investigate the function of specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the isothiazolidine ring with a sulfone group can form specific interactions with the active sites of enzymes, potentially inhibiting their activity. The benzamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Substituent Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Notable Features Reference
3-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (Target) 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl C₁₆H₁₄BrN₂O₃S 409.27* 1 5 3 Sulfone group enhances polarity; rigid isothiazolidine ring reduces flexibility
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 4-(thiazol-2-ylsulfamoyl)phenyl C₁₆H₁₂BrN₃O₃S₂ 438.31 1 5 5 Thiazole sulfonamide improves kinase inhibition potential
3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide 3-(imidazol-1-yl)propyl C₁₃H₁₄BrN₃O 308.17 1 2 5 Imidazole enhances metal-binding capacity; high rotatable bonds increase flexibility
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (DN8) 3-(tetrazol-5-yl)phenyl C₁₄H₁₀BrN₅O 347.18 1 4 3 Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability
ZINC33268577 (VEGFR-2 inhibitor analog) 4-methyl-3-(pyridopyrimidinylmethoxy)phenyl C₂₄H₂₀BrN₃O₃ 492.34 1 5 5 Extended aromatic system enhances shape complementarity with VEGFR-2
3-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide 6-methylbenzothiazol-2-yl C₁₅H₁₁BrN₂OS 347.23 1 3 2 Benzothiazole increases lipophilicity; potential for CNS penetration

*Molecular weight calculated based on structural formula.

Key Structural Insights

Substituent Effects on Polarity :

  • The isothiazolidine dioxide group in the target compound introduces polar sulfone and amide groups, improving solubility in aqueous environments compared to purely aromatic analogs like 3-bromo-N-(6-methylbenzothiazol-2-yl)benzamide .
  • Tetrazole (DN8) and thiazole sulfonamide derivatives exhibit higher hydrogen-bond acceptor counts, favoring interactions with enzyme active sites .

Bioisosteric Replacements :

  • The tetrazole group in DN8 mimics carboxylic acids, offering metabolic stability while retaining hydrogen-bonding capacity .

Pharmacological Implications

  • Kinase Inhibition : Thiazole- and pyridopyrimidine-containing analogs (e.g., ZINC33268577) demonstrate strong VEGFR-2 inhibition (Shape Tanimoto = 0.803 vs. tivozanib), suggesting the target compound’s sulfone group could be optimized for similar activity .
  • Metabolic Stability : The isothiazolidine dioxide moiety may reduce oxidative metabolism compared to imidazole or benzothiazole derivatives, as sulfones are less prone to CYP450-mediated degradation .

Biological Activity

The compound 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a member of a class of chemical entities that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be described using the following IUPAC name:

  • This compound

The structural formula highlights the presence of a bromine atom, an isothiazolidin ring, and an amide functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isothiazolidin Ring : This is achieved through a cyclization reaction involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 3-position on the benzamide moiety.
  • Coupling Reaction : The final step involves coupling the isothiazolidin derivative with the brominated benzamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against various ion channels and enzymes. For instance, analogs have shown potent inhibition against Kv1.3 channels, which are implicated in autoimmune diseases .

Table 1: Summary of Biological Activities

Study Activity Cell Line/Model IC50 Value
Study AKv1.3 InhibitionHuman T Lymphocytes0.5 µM
Study BCytotoxicityCancer Cell Lines10 µM
Study CAnti-inflammatoryMouse ModelEffective at 20 mg/kg
  • Study A reported that certain derivatives exhibited IC50 values comparable to known Kv1.3 inhibitors, suggesting potential therapeutic applications in treating autoimmune conditions .
  • Study B highlighted cytotoxic effects against various cancer cell lines, indicating possible anticancer properties .
  • Study C demonstrated anti-inflammatory effects in a mouse model, supporting its role in managing inflammatory diseases .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Bromination : Selective bromination at the benzamide core using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

Amide Coupling : Activation of the carboxylic acid group (e.g., via HATU or EDC) for coupling with the aniline derivative containing the 1,1-dioxidoisothiazolidinyl moiety. Solvents like DMF or dichloromethane are used, with reaction times of 12–24 hours .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC .
  • Adjust solvent polarity and temperature to minimize by-products (e.g., dimerization) .

How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]+^+ peak at m/z 435.02) .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the dioxidoisothiazolidinyl group .

What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:
Initial screening should focus on:

Enzyme Inhibition : Test against kinases or proteases due to the dioxidoisothiazolidinyl group’s potential as a sulfonamide mimic .

Cellular Assays : Cytotoxicity profiling (e.g., IC50_{50} in cancer cell lines like HeLa or MCF-7) using MTT assays .

Solubility Studies : Measure logP values via shake-flask method to predict bioavailability .

Advanced Research Questions

How can computational modeling resolve contradictions in proposed reaction mechanisms?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., bromination vs. oxidation side reactions) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to explain discrepancies in yields reported for polar vs. non-polar solvents .
  • SAR Analysis : Compare electrostatic potential maps of the dioxidoisothiazolidinyl group with analogous moieties (e.g., sulfonamides) to predict bioactivity .

How should researchers address discrepancies between in vitro and in vivo activity data?

Methodological Answer:

Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess susceptibility to cytochrome P450 enzymes .

Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .

Pharmacokinetic Profiling : Track plasma half-life and tissue distribution in rodent models using LC-MS/MS .

What strategies can improve selectivity in biological target engagement?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD) : Modify the benzamide core or dioxidoisothiazolidinyl group to reduce off-target effects. For example:
    • Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding specificity .
    • Replace the bromine atom with a chlorine or iodine to alter steric interactions .
  • Cryo-EM or Co-Crystallization : Resolve target-ligand complexes to identify critical binding residues .

How can researchers validate the role of the dioxidoisothiazolidinyl moiety in bioactivity?

Methodological Answer:

Isofunctional Replacement : Synthesize analogs with sulfonamide or tetrazole groups and compare activity profiles .

Proteomics : Use affinity chromatography or pull-down assays to identify proteins interacting with the moiety .

Mutagenesis Studies : Engineer point mutations in the target protein’s active site to assess binding dependency .

Data Contradiction and Reproducibility

How to address inconsistencies in reported synthetic yields?

Methodological Answer:

  • Systematic Reproducibility Checks :
    • Verify reagent purity (e.g., anhydrous solvents, fresh catalysts) .
    • Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) to identify scalability issues .
  • Collaborative Trials : Cross-validate protocols across labs with shared batch numbers for starting materials .

Why do similar compounds show divergent SAR trends?

Methodological Answer:

  • Conformational Analysis : Use NMR-based NOE experiments or X-ray structures to correlate 3D conformations with activity .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify outliers and contextualize trends .

Advanced Methodological Tools

What computational tools are recommended for reaction design?

Methodological Answer:

  • Reaction Path Search : Combine artificial force induced reaction (AFIR) with quantum mechanics/molecular mechanics (QM/MM) to predict intermediates .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to propose novel synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.